ethyl 2-{[(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate
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Overview
Description
ETHYL 2-[2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of ETHYL 2-[2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDO]BENZOATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is followed by additional steps to introduce the ethyl and benzoate groups, resulting in the final compound.
Chemical Reactions Analysis
ETHYL 2-[2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ester functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. For example, dihydropyrimidinones are known to inhibit certain enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
ETHYL 2-[2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDO]BENZOATE can be compared with other dihydropyrimidinone derivatives, such as:
Monastrol: A known kinesin-5 inhibitor used in cancer research.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with similar structural features and biological activities.
The uniqueness of ETHYL 2-[2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDO]BENZOATE lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H23N3O4 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O4/c1-3-17-14-21(28)26(22(24-17)16-10-6-5-7-11-16)15-20(27)25-19-13-9-8-12-18(19)23(29)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,25,27) |
InChI Key |
REUAOAUDLIQGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)OCC |
Origin of Product |
United States |
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